molecular formula C13H13Cl2N B12640746 2-Chloro-3-(3-chloropropyl)-8-methylquinoline CAS No. 948290-29-7

2-Chloro-3-(3-chloropropyl)-8-methylquinoline

Katalognummer: B12640746
CAS-Nummer: 948290-29-7
Molekulargewicht: 254.15 g/mol
InChI-Schlüssel: YLULXVPJZVNWGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-(3-chloropropyl)-8-methylquinoline is a quinoline derivative, a class of compounds known for their diverse pharmacological activities.

Vorbereitungsmethoden

The synthesis of 2-Chloro-3-(3-chloropropyl)-8-methylquinoline typically involves the reaction of 2-chloroquinoline with 3-chloropropyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

2-Chloro-3-(3-chloropropyl)-8-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which have different pharmacological properties.

    Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-(3-chloropropyl)-8-methylquinoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Chloro-3-(3-chloropropyl)-8-methylquinoline involves its interaction with specific molecular targets in cells. It may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes essential for the survival and proliferation of pathogens and cancer cells .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-3-(3-chloropropyl)-8-methylquinoline can be compared with other similar compounds such as:

  • 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
  • 6-Bromo-2-chloro-3-(3-chloropropyl)quinoline
  • 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties .

Eigenschaften

CAS-Nummer

948290-29-7

Molekularformel

C13H13Cl2N

Molekulargewicht

254.15 g/mol

IUPAC-Name

2-chloro-3-(3-chloropropyl)-8-methylquinoline

InChI

InChI=1S/C13H13Cl2N/c1-9-4-2-5-10-8-11(6-3-7-14)13(15)16-12(9)10/h2,4-5,8H,3,6-7H2,1H3

InChI-Schlüssel

YLULXVPJZVNWGC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.